molecular formula C24H24N6O2S3 B1667490 N,N'-[sulfanediylbis(Ethane-2,1-Diyl-1,3,4-Thiadiazole-5,2-Diyl)]bis(2-Phenylacetamide) CAS No. 314045-39-1

N,N'-[sulfanediylbis(Ethane-2,1-Diyl-1,3,4-Thiadiazole-5,2-Diyl)]bis(2-Phenylacetamide)

Cat. No. B1667490
M. Wt: 524.7 g/mol
InChI Key: MDJIPXYRSZHCFS-UHFFFAOYSA-N
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Description

“N,N’-[sulfanediylbis(Ethane-2,1-Diyl-1,3,4-Thiadiazole-5,2-Diyl)]bis(2-Phenylacetamide)” is a chemical compound with the formula C₂₄H₂₄N₆O₂S₃ . It has a mass of 524.112±0 dalton . This compound has been used in the study of certain diseases and is known to interact with the glutaminase kidney isoform, mitochondrial .


Molecular Structure Analysis

The compound’s canonical SMILES representation is C1=CC=C (C=C1)CC (=O)NC2=NN=C (S2)CCSCCC3=NN=C (S3)NC (=O)CC4=CC=CC=C4 . This provides a textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a density of 1.5±0.1 g/cm³ and a molar refractivity of 152.7±0.3 cm³ . Its polar surface area is 244 Ų, and it has a molar volume of 373.9±3.0 cm³ .

Scientific Research Applications

Glutaminase Inhibition and Cancer Therapy

Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) and its analogs, including compounds structurally related to N,N'-[sulfanediylbis(Ethane-2,1-Diyl-1,3,4-Thiadiazole-5,2-Diyl)]bis(2-Phenylacetamide), have shown promise in cancer therapy. They act as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS), a key enzyme in cancer cell metabolism. Research indicates that certain analogs maintain potency while improving aqueous solubility, which is crucial for drug development. These compounds have demonstrated efficacy in inhibiting the growth of human lymphoma cells both in vitro and in animal models (Shukla et al., 2012).

Antimicrobial Properties

Compounds bearing the thiadiazole structure, closely related to N,N'-[sulfanediylbis(Ethane-2,1-Diyl-1,3,4-Thiadiazole-5,2-Diyl)]bis(2-Phenylacetamide), have been found to possess significant antimicrobial properties. Studies have shown that certain derivatives exhibit notable bactericidal activity against pathogens like Pseudomonas aeruginosa and Candida albicans. These findings suggest potential applications in developing new antimicrobial agents (Tumosienė et al., 2016).

Antioxidant Activity

Several derivatives of thiadiazole have been synthesized and evaluated for their antioxidant properties. Research has revealed that certain compounds exhibit significant antioxidant activity, potentially three times higher than that of known antibiotics. This highlights their potential in combating oxidative stress-related diseases and in the development of new antioxidant agents (Kumar et al., 2012).

DNA Interaction and Anticancer Activity

Some thiadiazole derivatives, structurally similar to N,N'-[sulfanediylbis(Ethane-2,1-Diyl-1,3,4-Thiadiazole-5,2-Diyl)]bis(2-Phenylacetamide), have been studied for their ability to interact with DNA. This interaction plays a crucial role in inhibiting bacterial growth, as it may affect DNA replication or transcription. Additionally, certain compounds have shown promising anticancer activity, highlighting their potential in cancer research and therapy (Farzaliyev et al., 2020).

properties

IUPAC Name

2-phenyl-N-[5-[2-[2-[5-[(2-phenylacetyl)amino]-1,3,4-thiadiazol-2-yl]ethylsulfanyl]ethyl]-1,3,4-thiadiazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O2S3/c31-19(15-17-7-3-1-4-8-17)25-23-29-27-21(34-23)11-13-33-14-12-22-28-30-24(35-22)26-20(32)16-18-9-5-2-6-10-18/h1-10H,11-16H2,(H,25,29,31)(H,26,30,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDJIPXYRSZHCFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)CCSCCC3=NN=C(S3)NC(=O)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-[sulfanediylbis(Ethane-2,1-Diyl-1,3,4-Thiadiazole-5,2-Diyl)]bis(2-Phenylacetamide)

CAS RN

314045-39-1
Record name 314045-39-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N'-[sulfanediylbis(Ethane-2,1-Diyl-1,3,4-Thiadiazole-5,2-Diyl)]bis(2-Phenylacetamide)
Reactant of Route 2
Reactant of Route 2
N,N'-[sulfanediylbis(Ethane-2,1-Diyl-1,3,4-Thiadiazole-5,2-Diyl)]bis(2-Phenylacetamide)
Reactant of Route 3
Reactant of Route 3
N,N'-[sulfanediylbis(Ethane-2,1-Diyl-1,3,4-Thiadiazole-5,2-Diyl)]bis(2-Phenylacetamide)

Citations

For This Compound
1
Citations
S Masirevic - 2022 - search.proquest.com
Characterisation of protein-ligand interactions plays an essential role in ligand discovery, while advances in computational techniques allow screening of millions of molecules against …
Number of citations: 3 search.proquest.com

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